molecular formula C7H6FIO B6230651 2-fluoro-1-iodo-3-methoxybenzene CAS No. 1080673-30-8

2-fluoro-1-iodo-3-methoxybenzene

Cat. No.: B6230651
CAS No.: 1080673-30-8
M. Wt: 252
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Description

2-Fluoro-1-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H6FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-1-iodo-3-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. This often involves the use of specialized equipment and techniques to handle the reactive intermediates and hazardous reagents safely.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the aromatic ring reacts with electrophiles.

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) can be used.

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can replace the iodine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-fluoro-3-methoxyphenyl azide, while oxidation with potassium permanganate would produce 2-fluoro-3-methoxybenzoquinone.

Scientific Research Applications

2-Fluoro-1-iodo-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism by which 2-fluoro-1-iodo-3-methoxybenzene exerts its effects depends on the specific context of its use. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic or electrophilic attack. The methoxy group can also participate in resonance stabilization, affecting the overall electronic distribution in the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-2-iodo-3-methoxybenzene
  • 5-Bromo-2-fluoro-1-iodo-3-methoxybenzene
  • 1-Fluoro-3-iodo-5-methoxybenzene

Uniqueness

2-Fluoro-1-iodo-3-methoxybenzene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. The combination of fluorine, iodine, and methoxy groups in this particular arrangement provides distinct electronic and steric effects, making it a valuable compound for targeted synthetic applications and research studies.

Properties

CAS No.

1080673-30-8

Molecular Formula

C7H6FIO

Molecular Weight

252

Purity

95

Origin of Product

United States

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